6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
Overview
Description
“6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C17H12ClNO312. It is a derivative of quinoline, a heterocyclic aromatic compound that plays a major role in medicinal chemistry3.
Synthesis Analysis
Quinoline derivatives, including “6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid”, have been synthesized using various protocols. These include classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach3. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound3.
Molecular Structure Analysis
The molecular structure of “6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid” consists of a benzene ring fused with a pyridine moiety1. The compound also contains a methoxy group (-OCH3) attached to the phenyl ring and a carboxylic acid group (-COOH) attached to the quinoline ring1.
Chemical Reactions Analysis
Quinoline derivatives, including “6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid”, have been involved in various chemical reactions. For instance, they have been used as potent inhibitors of alkaline phosphatases4. The structural build-up of the synthesized compounds was based on spectro-analytical data4.
Physical And Chemical Properties Analysis
The compound “6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid” has a molecular weight of 313.741. Its purity is reported to be 95%1.
Scientific Research Applications
Synthetic Applications
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid and its derivatives play a significant role in chemical synthesis. They are utilized in the synthesis of various quinoline compounds, which have diverse applications in medicinal chemistry. For instance, a study explored the microwave irradiation and conventional heating methods for synthesizing amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, demonstrating the efficiency of these methods in obtaining compounds with potential anticancer properties (Bhatt et al., 2015). Additionally, the synthesis of Cd(II) complexes from 2-phenylquinoline derivatives, including 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, has been reported, highlighting their application in creating compounds with fluorescent behavior and antibacterial activities (Lei et al., 2014).
Antimicrobial and Anticancer Research
Quinoline derivatives, including 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, have been extensively studied for their antimicrobial and anticancer activities. Research indicates that these compounds exhibit significant antimicrobial properties against various microorganisms, including gram-negative bacteria and Staphylococcus aureus (Agui et al., 1977). Furthermore, some derivatives have shown promising anticancer activities, particularly against carcinoma cell lines, demonstrating their potential as novel anticancer agents (Bhatt et al., 2015).
Fluorophore Development
Another interesting application of quinoline derivatives is in the development of novel fluorophores. For example, studies have explored the synthesis and photophysical properties of azole-quinoline-based fluorophores, demonstrating their potential use in biomedical analysis due to their strong fluorescence in various solvent polarities (Padalkar & Sekar, 2014). Such compounds can be essential tools in biochemical and medical research, enabling the study of biological systems through fluorescence-based techniques.
ConclusionIn summary, 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid and its derivatives are valuable in the field of chemical synthesis, particularly for developing compounds with antimicrobial, anticancer, and fluorescence properties. These applications demonstrate the broad utility of this compound in scientific research,
Scientific Research Applications of 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic Acid
Synthesis and Chemical Applications
- Microwave Irradiation in Synthesis : Research highlights the use of microwave irradiation and conventional heating methods for synthesizing amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, exhibiting potential in anticancer activities. This study underscores the efficiency of these methods in pharmaceutical synthesis (Bhatt, Agrawal, & Patel, 2015).
- Formation of Cd(II) Complexes : Another study focuses on synthesizing cadmium complexes using carboxyl functionalized 2-phenylquinoline derivatives. These complexes demonstrate promising fluorescent behavior and antibacterial activities, indicating their potential in medicinal chemistry (Lei et al., 2014).
Antimicrobial and Anticancer Properties
- Antimicrobial Activity : Quinoline derivatives have been studied for their antimicrobial properties. A notable research shows certain derivatives exhibiting significant in vitro activity against gram-negative microorganisms and Staphylococcus aureus, suggesting their potential as antimicrobial agents (Agui et al., 1977).
- Cancer Research : The potential of these compounds in cancer research is also significant. Certain synthesized compounds displayed strong anticancer activity, particularly against carcinoma cell lines, indicating their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Fluorophore Development
- Photophysical Properties Study : Research into azole-quinoline-based fluorophores shows these compounds' potential in biomedical analysis. Their study in various solvent polarities using UV–vis and fluorescence spectroscopy indicates their utility in biochemistry and medicine (Padalkar & Sekar, 2014).
Safety And Hazards
Specific safety and hazard information for “6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid” is not available in the retrieved data. However, it’s always important to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions for “6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid” and its derivatives could involve further exploration of their biological and pharmaceutical activities3. Their synthesis protocols could also be optimized to tackle the drawbacks of the syntheses and side effects on the environment3.
properties
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-12-5-2-10(3-6-12)16-9-14(17(20)21)13-8-11(18)4-7-15(13)19-16/h2-9H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTAXDJWNKIIHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401483 | |
Record name | 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
116734-25-9 | |
Record name | 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.